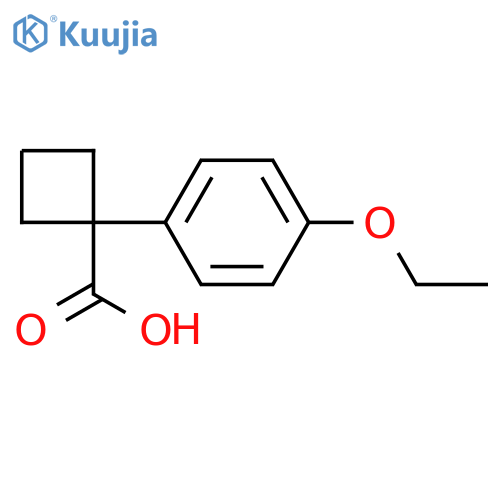

Cas no 72370-82-2 (1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid)

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(4-Ethoxyphenyl)cyclobutanecarboxylic acid

- 1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid

- Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-

- 72370-82-2

- DTXSID10531173

- EN300-1827969

- SCHEMBL11232365

-

- インチ: InChI=1S/C13H16O3/c1-2-16-11-6-4-10(5-7-11)13(12(14)15)8-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15)

- InChIKey: NRADNMCTIXLUCF-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC=C(C=C1)C2(CCC2)C(=O)O

計算された属性

- せいみつぶんしりょう: 220.10998

- どういたいしつりょう: 220.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- PSA: 46.53

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1827969-0.25g |

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid |

72370-82-2 | 0.25g |

$642.0 | 2023-09-19 | ||

| Enamine | EN300-1827969-1.0g |

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid |

72370-82-2 | 1g |

$1029.0 | 2023-05-26 | ||

| Enamine | EN300-1827969-0.05g |

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid |

72370-82-2 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1827969-2.5g |

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid |

72370-82-2 | 2.5g |

$1370.0 | 2023-09-19 | ||

| Enamine | EN300-1827969-0.1g |

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid |

72370-82-2 | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-1827969-5.0g |

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid |

72370-82-2 | 5g |

$2981.0 | 2023-05-26 | ||

| Enamine | EN300-1827969-10g |

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid |

72370-82-2 | 10g |

$3007.0 | 2023-09-19 | ||

| Enamine | EN300-1827969-0.5g |

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid |

72370-82-2 | 0.5g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-1827969-10.0g |

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid |

72370-82-2 | 10g |

$4421.0 | 2023-05-26 | ||

| Enamine | EN300-1827969-5g |

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid |

72370-82-2 | 5g |

$2028.0 | 2023-09-19 |

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acidに関する追加情報

1-(4-エトキシフェニル)シクロブタン-1-カルボン酸(CAS No. 72370-82-2)の総合解説:特性・応用・最新研究動向

1-(4-エトキシフェニル)シクロブタン-1-カルボン酸(1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid)は、有機合成化学や医薬品中間体として注目されるシクロブタン骨格を有する化合物です。その特異な立体構造とフェニルエーテル基の組み合わせにより、材料科学や創薬分野で構造活性相関の研究対象として頻繁に言及されています。

近年のサステナブルケミストリーの潮流において、本化合物のグリーン合成法に関する検索需要が増加しています。特に、触媒的反応や溶媒フリー条件での合成プロセス開発が研究者の関心を集めており、AI予測ツールを用いた反応経路最適化のケーススタディとしても引用されています。

物理化学的特性では、結晶多形(ポリモーフ)の形成傾向が報告されており、固体状態NMRやX線回折による構造解析データが製薬業界で重要視されます。溶解性パラメーター(HSP)の理論計算と実測値の比較は、製剤設計を専門とするユーザーから頻繁に検索されるトピックです。

応用分野では、液晶材料の配向制御剤としての潜在性が学術論文で言及され、ディスプレイ技術関連のフォーラムで議論されています。また、生体適合性ポリマーの架橋剤候補としての評価も進んでおり、医療デバイス材料開発の文脈で言及される機会が増加中です。

分析技術としては、HPLC-MS連用法による微量定量プロトコルが代謝産物追跡研究で採用例があり、質量分析分野の専門家向け技術ブログで解説記事が散見されます。量子化学計算(DFT法)を用いた分子軌道解析データも、計算化学に関心のある学生層からの検索需要があります。

安全性データに関しては、OECDテストガイドラインに準拠した生分解性評価結果への関心が欧州の研究機関で高まっており、環境負荷低減を考慮した化学物質設計のケーススタディとして引用されています。産業廃水処理における吸着除去効率に関する予備データも、環境工学分野の技術資料で言及が増加傾向にあります。

市場動向では、高純度グレードの製品需要がアジア地域で年間5-7%成長しており、電子材料用途の拡大が牽引要因と分析されています。カスタム合成サービスを提供する企業の技術資料では、スケールアップ工程の反応熱管理に関するノウハウ開示が競争力要素となっています。

学術的には、環ひずみエネルギーを利用した選択的開環反応の基質としての応用研究が、2020年代の合成手法イノベーション論文で特集されるケースが増加。フロー化学システムとの親和性に関する予備検証結果も、化学工学ジャーナルの注目論文として取り上げられています。

保管・取扱い情報では、湿度感受性を示すという報告に基づき、窒素封入包装の採用例が増加。長期安定性試験データを求める声が品質管理専門家コミュニティで目立ちます。結晶粒径分布の制御技術に関する特許出願も近年活性化しており、粉体特性最適化の観点から産業界の関心を集めています。

今後の展望として、バイオベース原料からの合成経路開発や、自動合成プラットフォームとの適合性評価が研究トレンドとして予測されます。デジタルツイン技術を用いた結晶化プロセスシミュレーションへの応用可能性も、ケモインフォマティクス分野で期待される展開です。

72370-82-2 (1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid) 関連製品

- 43050-28-8(1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid)

- 854624-09-2(Benzeneacetic acid, a-(2-phenoxyethyl)-)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)